Edetic acid
Overview
Description
Synthesis Analysis
Edetic acid's synthesis has been explored through various chemical processes. One study optimized the synthesis of ethylenediaminediacetic acid derivatives using factorial design, highlighting the enhanced surface properties of the synthesized compounds for industrial applications (Singh, Tiwary, & Rana, 2013). Another approach involved the synthesis of ternary metal(II) complexes with edetic acid, demonstrating its potential in enhancing antiproliferative properties against cancer cell lines (Ng et al., 2008).
Molecular Structure Analysis
The molecular structure of edetic acid is characterized by its ability to form stable complexes with metal ions. This property is crucial for its applications in chelation therapy and industrial processes. The structural analysis and characterization of edetic acid and its derivatives provide insight into their chemical behavior and reactivity.
Chemical Reactions and Properties
Edetic acid participates in a variety of chemical reactions, primarily related to its chelating abilities. Its complexes with metal ions have been studied for their DNA-binding properties and anticancer activities, indicating the synergy between the metal and ligands in enhancing antiproliferative effects (Ng et al., 2008). Additionally, edetic acid's role in the synthesis of acid azides, ureas, and carbamates from carboxylic acids demonstrates its versatility in organic synthesis (Sureshbabu et al., 2010).
Physical Properties Analysis
The physical properties of edetic acid, such as its solubility characteristics, ionization constants, and partition coefficient, are fundamental to its effectiveness as a chelating agent. These properties influence its behavior in various environments and applications, from pharmaceutical analysis to the treatment of metal poisoning (Belal & Al-badr, 2002).
Chemical Properties Analysis
The chemical properties of edetic acid, including its reactivity with metal ions and role in preventing oxidation, are central to its wide range of applications. Studies have detailed its complexation behaviors, providing a basis for its use in chelation therapy and industrial processes that require the removal or inactivation of metal ions (Belal & Al-badr, 2002).
Scientific Research Applications
-
Water Softening
- Application : EDTA is used in water softening processes . It combines with certain metal ions to form a molecular complex that locks up or chelates the calcium ion so that it no longer exhibits ionic properties .
- Method : In hard water, calcium and magnesium ions are treated with EDTA, which binds to these ions and prevents them from exhibiting their typical ionic properties .
- Results : The result is softened water, where the hardness-causing ions have been effectively neutralized .
-
Preservation of Organic Substances
- Application : EDTA is used for the preservation of organic substances, such as vegetable oils and rubber .
- Method : In this application, EDTA combines with trace metal ions that could otherwise catalyze the degradation of the organic substances .
- Results : The result is an increased shelf-life and stability of the organic substances .
-
Treatment of Lead Poisoning
- Application : EDTA is used in the treatment of lead poisoning .
- Method : The calcium salts of EDTA are administered to patients suffering from lead poisoning . EDTA binds to the lead ions in the body, forming a complex that can be excreted .
- Results : The treatment is usually effective, leading to a reduction in blood lead levels and a decrease in symptoms of lead poisoning .
-
Pharmaceutical Aid
- Application : EDTA is considered a pharmaceutical aid, particularly as a metal complexing agent .
- Method : EDTA is added to drawn blood to prevent clotting, and is also used in pharmaceutical analysis for the removal or inactivation of unwanted ions in solution .
- Results : The use of EDTA in these applications helps to maintain the integrity of the samples and improve the accuracy of the analyses .
-
Drinking Water Quality
-
Separation of Rare-Earth Elements
- Application : EDTA is used in the separation of rare-earth elements .
- Method : In this application, EDTA forms complexes with the rare-earth ions, which can then be separated based on their different properties .
- Results : The result is an effective method for the separation and purification of rare-earth elements .
-
Pharmaceutical Manufacturing
-
Food Additive
-
Analytical Applications
- Application : EDTA is used in several analytical applications .
- Method : It is used in pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results : The use of EDTA in these applications helps to improve the accuracy and reliability of the analyses .
-
Chelating Agent
- Application : EDTA is a chelating agent that sequesters a variety of polyvalent cations .
- Method : It is used in various industries where it binds to metal ions, preventing them from participating in unwanted chemical reactions .
- Results : The use of EDTA as a chelating agent helps to prevent the deterioration of products and improve the efficiency of certain processes .
-
Treatment of Blood Transfusion Dependent Anemias
-
Analytical Applications
- Application : EDTA is used in several analytical applications .
- Method : It is used in pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results : The use of EDTA in these applications helps to improve the accuracy and reliability of the analyses .
Safety And Hazards
Future Directions
EDTA is widely used in various industries and its applications are expected to expand in the future. It is used to sequester metal ions in aqueous solution, prevent metal ion impurities from modifying colors of dyed products, and in the treatment of metal poisoning . Future research and development will likely focus on expanding its applications and improving its safety profile.
properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8, Array | |
Record name | EDTA | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |
Record name | Edetic acid [INN:BAN:NF] | |
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DSSTOX Substance ID |
DTXSID6022977 | |
Record name | Ethylenediaminetetraacetic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
Record name | EDTA | |
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Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
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Record name | Edetic acid | |
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Record name | Edetic Acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Solubility |
SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |
Record name | Edetic acid | |
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Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Record name | Edetic Acid | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |
Record name | EDTA | |
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Vapor Pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |
Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Mechanism of Action |
The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation. | |
Record name | Edetic acid | |
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Impurities |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |
Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Product Name |
Edetic Acid | |
Color/Form |
Crystals from water, Colorless crystals | |
CAS RN |
60-00-4, 688-55-1, 62-33-9 | |
Record name | EDTA | |
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Record name | Ethylenediaminetetraacetic acid | |
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Record name | Edetic acid [INN:BAN:NF] | |
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Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |
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Record name | Edetic acid | |
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Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
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Record name | Ethylenediaminetetraacetic acid | |
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Record name | Edetic acid | |
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Record name | EDETIC ACID | |
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Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
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Record name | Edetic Acid | |
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Melting Point |
245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |
Record name | Edetic acid | |
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Citations
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